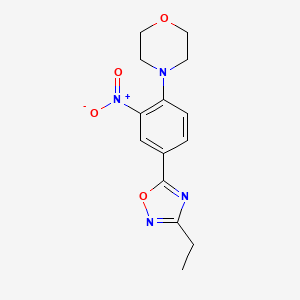
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as EOM 2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins in the body.
作用機序
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 works by irreversibly binding to the catalytic subunit of PP2A, forming a covalent bond with a cysteine residue in the active site. This prevents PP2A from dephosphorylating its substrates, leading to downstream effects on cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 depend on the specific cell type and protein targets being studied. In general, inhibition of PP2A by 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to lead to decreased cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to sensitize cells to chemotherapy and radiation therapy, suggesting that it may have potential as a cancer treatment adjuvant.
実験室実験の利点と制限
One advantage of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in lab experiments is its specificity for PP2A. Because it irreversibly binds to the active site of PP2A, it does not affect other phosphatases or enzymes in the cell. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is cell-permeable, allowing it to be used in live-cell experiments. However, one limitation of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is its irreversibility, which makes it difficult to study the effects of transient PP2A inhibition. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may have off-target effects on other proteins with cysteine residues in their active sites.
将来の方向性
There are several future directions for the use of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in scientific research. One potential application is in the development of new cancer treatments. By studying the downstream effects of PP2A inhibition in cancer cells, researchers may be able to identify new drug targets for cancer therapy. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may be useful in studying the role of PP2A in other diseases, such as Alzheimer's disease and diabetes. Finally, future research may focus on developing new, reversible inhibitors of PP2A that can be used to study the effects of transient PP2A inhibition.
合成法
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 can be synthesized using a two-step process. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 4-bromo-2-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenoxy)butanoic acid. In the second step, the intermediate compound is reacted with morpholine in the presence of a base such as triethylamine to form the final product, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2.
科学的研究の応用
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been used in scientific research as a tool for studying the function of certain proteins in the body. Specifically, it has been used as a covalent inhibitor of the protein phosphatase PP2A. PP2A is a serine/threonine phosphatase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of PP2A has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting PP2A with 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2, researchers can study the downstream effects of PP2A inhibition and potentially identify new drug targets for these diseases.
特性
IUPAC Name |
4-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-13-15-14(22-16-13)10-3-4-11(12(9-10)18(19)20)17-5-7-21-8-6-17/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSBZORIJXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


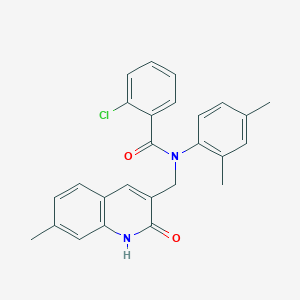
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
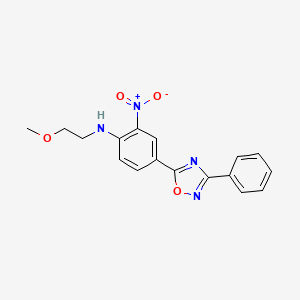



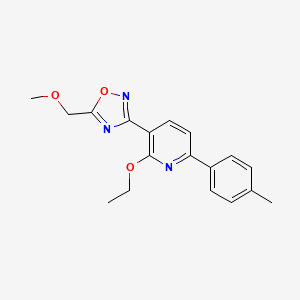
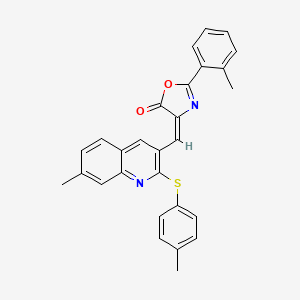
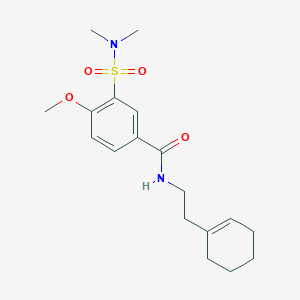
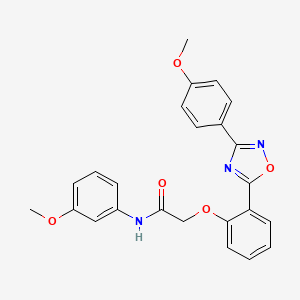
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)
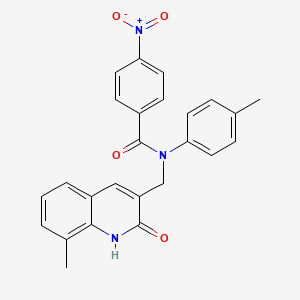
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)